2-Hydrazinyl-4-(trifluoromethoxy)pyridine
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Overview
Description
2-Hydrazinyl-4-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H6F3N3O. It is a pyridine derivative, characterized by the presence of a hydrazinyl group at the 2-position and a trifluoromethoxy group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(trifluoromethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(trifluoromethoxy)pyridine.
Hydrazination Reaction: The key step involves the reaction of 2-chloro-4-(trifluoromethoxy)pyridine with hydrazine hydrate. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include azo compounds, amino derivatives, and substituted pyridine derivatives .
Scientific Research Applications
2-Hydrazinyl-4-(trifluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Hydrazinyl-4-(trifluoromethoxy)phenoxy]pyridine: Contains an additional phenoxy group.
Uniqueness
2-Hydrazinyl-4-(trifluoromethoxy)pyridine is unique due to the presence of both hydrazinyl and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C6H6F3N3O |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) |
InChI Key |
CAAKVZQXHGZOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)NN |
Origin of Product |
United States |
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